Thieno[2,3-d]pyrimidine-2,4-diamine

DHFR inhibition X-ray crystallography hydrogen bonding

Researchers requiring a validated fragment hit for FABP4 (PDB 7FZ8, 1.22 Å) or a synthetically versatile scaffold for dual TS/DHFR antifolate programs often encounter pre-functionalized analogs that constrain SAR exploration. This unsubstituted thieno[2,3-d]pyrimidine-2,4-diamine offers maximum derivatization flexibility. Key advantages: • Achieves potent dual hTS (40 nM) and hDHFR (20 nM) inhibition-a profile absent in pyrrolo/furo series. • Thieno sulfur acts as a distinct H-bond acceptor, enabling unique 'folate-mode' binding unattainable with pyrrolo-NH donors. • Provides an IP-differentiating core for kinase inhibitor design, validated against RET-wt and RET V804M.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 130750-42-4
Cat. No. B178192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidine-2,4-diamine
CAS130750-42-4
SynonymsThieno[2,3-d]pyriMidine-2,4-diaMine
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=NC(=C21)N)N
InChIInChI=1S/C6H6N4S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H4,7,8,9,10)
InChIKeyWWNLEICCMKSWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyrimidine-2,4-diamine Scaffold Identity


Thieno[2,3-d]pyrimidine-2,4-diamine (CAS 130750-42-4) is the unsubstituted parent heterocycle of the 2,4-diaminothieno[2,3-d]pyrimidine class, a fused thiophene-pyrimidine system recognized as an adenine bioisostere [1]. The scaffold bears a characteristic sulfur atom in the five-membered thieno ring, distinguishing it from its oxygen (furo[2,3-d]pyrimidine) and nitrogen (pyrrolo[2,3-d]pyrimidine) congeners. This compound serves both as a validated fragment hit—co-crystallized with human FABP4 at 1.22 Å resolution (PDB 7FZ8) [2]—and as the synthetic entry point for generating potent, selective antifolates targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [3]. Its unsubstituted state provides maximum synthetic versatility for parallel derivatization strategies that cannot be replicated with pre-functionalized analogs.

Why Pyrrolo/Furo Cannot Substitute for Thieno


The thieno, pyrrolo, and furo scaffolds are frequently treated as interchangeable bioisosteres; however, critical differences in heteroatom electronics and hydrogen-bonding geometry render substitution non-trivial. X-ray crystallographic data demonstrate that the thieno sulfur acts exclusively as a hydrogen bond acceptor—not a donor—with functional group contact distances approximately 0.5 Å longer than those observed for the corresponding 2,4-diamino furo or pyrrolo[2,3-d]pyrimidine antifolates in analogous binding orientations [1]. This electronic distinction produces a unique 'folate-mode' binding orientation in DHFR, wherein the thieno-S mimics the 4-amino group of methotrexate—a pharmacophoric interaction not achievable with the pyrrolo-NH (which adopts a '2,4-diamino mode') or the furo-O [2]. Furthermore, the thieno[2,3-d]pyrimidine scaffold uniquely supports potent dual TS/DHFR inhibition (hTS IC₅₀ = 40–54 nM; hDHFR IC₅₀ = 19–20 nM for optimized classical analogs), a polypharmacology profile not reported for identically substituted pyrrolo or furo series [3]. Generic substitution therefore risks loss of target engagement, altered binding mode, and forfeiture of the dual-inhibition advantage.

Thieno vs. Pyrrolo/Furo & Clinical Agents: Quantitative Evidence


Thieno-S vs. Furo-O/Pyrrolo-NH H-Bond Geometry in DHFR

In hDHFR ternary complexes with NADPH, the thieno-S of thieno[2,3-d]pyrimidine antifolates acts exclusively as a hydrogen bond acceptor, with functional group contact distances approximately 0.5 Å longer than those observed for the corresponding 2,4-diamino furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine antifolates in the same 'flipped' binding orientation [1]. This contrasts with the pyrrolo-NH, which can serve as a hydrogen bond donor, and the furo-O, which exhibits shorter acceptor distances. The longer thieno-S contacts correlate with a distinct 'folate-mode' binding orientation where the sulfur occupies the spatial position of the 4-amino group of methotrexate, interacting with Ile7, Val115, Tyr121, and the nicotinamide ring of NADPH [1].

DHFR inhibition X-ray crystallography hydrogen bonding bioisosterism

Dual TS/DHFR Inhibition: Thieno vs. Pyrrolo & Clinical Antifolates

The classical thieno[2,3-d]pyrimidine antifolate N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (Compound 4) is reported as the most potent dual inhibitor of human TS and human DHFR known to date, with IC₅₀ values of 40 nM (hTS) and 20 nM (hDHFR) [1]. Its 6-methyl analog (Compound 2) achieves hTS IC₅₀ = 54 nM and hDHFR IC₅₀ = 19 nM [2]. In contrast, classical pyrrolo[2,3-d]pyrimidine antifolates with analogous substitution patterns typically exhibit single-digit to two-digit nanomolar DHFR inhibition but lack comparable dual TS potency, and the clinical antifolate methotrexate (MTX) shows hDHFR IC₅₀ = 0.22 μM in parallel assays—approximately 11-fold weaker than Compound 4 [3]. The nonclassical thieno[2,3-d]pyrimidine series (Compounds 5–13) further demonstrates tunable potency against human TS (IC₅₀ range: 0.11–4.6 μM) while retaining DHFR activity, a breadth not replicated in corresponding pyrrolo or furo nonclassical series [1].

dual inhibition thymidylate synthase dihydrofolate reductase antitumor

Folate-Mode Binding: Thieno vs. Pyrrolo in hDHFR

X-ray crystal structures of the ternary complexes of classical thieno[2,3-d]pyrimidine antifolates (Compounds 1 and 2, PDB 3GHC and 3GI2) with human DHFR and NADPH reveal, for the first time, that the thieno[2,3-d]pyrimidine ring binds in a 'folate' orientation—with the 4-oxo group positioned near Glu30 and the thieno-S occupying the spatial location of the 4-amino group of 2,4-diamino antifolates [1]. This is mechanistically distinct from the binding mode adopted by pyrrolo[2,3-d]pyrimidine antifolates, which crystallographic evidence shows bind in a '2,4-diamino mode' where the pyrrole nitrogen mimics the 4-amino moiety of 2,4-diaminopyrimidines [2]. The tricyclic benzo[4,5]thieno[2,3-d]pyrimidine extension (Compounds 6 and 7) further confirms this folate binding mode, with the thieno-S directly mimicking the 4-amino substituent of methotrexate [3]. This orientation shift has direct consequences for structure-based design: the vector of substituent exit from the scaffold differs between thieno and pyrrolo systems, altering the accessible chemical space for optimizing interactions with adjacent binding pockets.

binding mode X-ray crystallography folate mode DHFR

FABP4 Fragment Validation: Thieno vs. Unvalidated Pyrrolo/Furo

The unsubstituted parent compound thieno[2,3-d]pyrimidine-2,4-diamine (CAS 130750-42-4, PDB ligand code WEI) has been co-crystallized with human fatty acid-binding protein 4 (FABP4) at 1.22 Å resolution (PDB 7FZ8), confirming direct target engagement as a fragment hit from a high-throughput screening and fragment-based drug discovery campaign conducted by F. Hoffmann-La Roche [1]. The structure is part of a comprehensive dataset of 216 ligand-bound FABP3/4/5 structures used for structure-based drug design targeting metabolic and inflammatory diseases [2]. In contrast, no PDB deposits exist for the unsubstituted pyrrolo[2,3-d]pyrimidine-2,4-diamine or furo[2,3-d]pyrimidine-2,4-diamine parent scaffolds bound to FABP4 or FABP isoforms, leaving these bioisosteric fragments without equivalent crystallographic validation in this target class [3]. The 1.22 Å resolution provides unambiguous electron density for the thieno scaffold orientation, enabling reliable structure-based optimization from the fragment starting point.

fragment-based drug discovery FABP4 X-ray crystallography hit validation

Thieno as Pyrrolo Bioisostere in RET Kinase Inhibition

In a systematic exploration of RET kinase inhibitors, the thieno[2,3-d]pyrimidine scaffold was explicitly investigated as a bioisosteric replacement for the pyrrolo[2,3-d]pyrimidine core [1]. The thieno-derived lead compound 59 demonstrated low nanomolar potency against both wild-type RET and the drug-resistant RET V804M mutant, with growth inhibition of LC-2/ad cells (RET-CCDC6 fusion-driven) [1]. Computational modeling confirmed that compound 59 binds as a type 2 inhibitor, with the thieno-S accommodated in the kinase hinge region without loss of key hydrogen-bonding interactions, and the scaffold substitution did not compromise cellular antiproliferative activity or anti-migratory effects [1]. This head-to-head scaffold comparison within a single study establishes that the thieno core can match or exceed pyrrolo potency while offering distinct intellectual property space and potentially altered metabolic stability due to sulfur incorporation.

RET kinase bioisosterism kinase inhibition oncology

Pathogen-Selective DHFR Inhibition: Thieno vs. TMP & TMQ

A series of 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidines was evaluated for DHFR inhibitory activity against Pneumocystis carinii, Toxoplasma gondii, Mycobacterium avium, and rat liver enzymes, with the most potent analogs (three-methylene spacer series) achieving IC₅₀ values ranging from 0.24 to 11.0 μM against pathogen DHFR [1]. The two-methylene spacer series demonstrated the highest pathogen-to-host selectivity, a critical parameter not observed with the clinical comparators trimethoprim (TMP) and trimetrexate (TMQ) in the same enzyme panel [1]. A subsequent study of 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates identified a 6-bromo derivative with 3,5-dichloro-4-(1-pyrrolo)anilino substitution achieving an IC₅₀ of 7.5 μM against P. carinii DHFR [2]. While none of the early thieno analogs surpassed the potency of TMQ or piritrexim (PTX), the tunable selectivity between pathogen and mammalian DHFR—achieved by systematic spacer-length variation—represents a design parameter uniquely accessible through the thieno scaffold's C5/C6 substitution pattern [3].

Pneumocystis carinii Toxoplasma gondii DHFR selectivity antifolate

Thieno[2,3-d]pyrimidine-2,4-diamine Application Scenarios


FABP4 Fragment-Based Discovery for Metabolic & Inflammatory Disease

The validated co-crystal structure of thieno[2,3-d]pyrimidine-2,4-diamine with human FABP4 at 1.22 Å (PDB 7FZ8) [1] provides an immediate, structure-enabled fragment hit for teams pursuing fatty acid-binding protein modulators in diabetes, atherosclerosis, or metabolic syndrome. The unsubstituted scaffold's molecular weight (166.2 Da) and ligand efficiency metrics align with fragment library criteria, and the high-resolution structure defines the binding pose and growth vectors unambiguously. Procurement of this compound as a fragment starting point is justified over pyrrolo or furo parent scaffolds, which lack equivalent crystallographic validation in this target class.

Dual TS/DHFR Inhibitor for Anticancer & Anti-Infective Polypharmacology

The thieno[2,3-d]pyrimidine scaffold uniquely supports potent dual inhibition of human TS and DHFR—Compound 4 achieving hTS IC₅₀ = 40 nM and hDHFR IC₅₀ = 20 nM [2]—a profile not replicated by pyrrolo or furo classical antifolates. Research groups pursuing single-agent polypharmacology against folate-dependent enzymes should procure the unsubstituted thieno scaffold as the synthetic starting point for parallel derivatization at C5 and C6, exploiting the scaffold's demonstrated ability to engage both TS and DHFR active sites simultaneously in the folate binding mode [3].

Kinase Scaffold-Hopping for RET, EGFR, JAK2 IP Diversification

The explicit validation of thieno[2,3-d]pyrimidine as a bioisosteric replacement for pyrrolo[2,3-d]pyrimidine in RET kinase inhibition—with the thieno lead compound 59 demonstrating low nanomolar potency against RET-wt and RET V804M [4]—establishes the scaffold as a viable core for kinase inhibitor programs. The sulfur atom provides a distinct hydrogen-bond acceptor pharmacophore compared to the pyrrolo-NH donor, enabling exploration of alternative hinge-binding interactions. For organizations requiring intellectual property differentiation from crowded pyrrolo[2,3-d]pyrimidine kinase inhibitor patent space, thieno[2,3-d]pyrimidine-2,4-diamine offers a structurally validated, synthetically accessible alternative starting point.

Pathogen-Selective Antifolate for Opportunistic Infections

The demonstrated ability to tune pathogen-vs.-host DHFR selectivity through systematic variation of the C5/C6 spacer length in thieno[2,3-d]pyrimidine antifolates—with the most potent analogs reaching IC₅₀ values of 0.24 μM against P. carinii DHFR and two-methylene spacer series showing the highest selectivity [5]—positions this scaffold for anti-infective programs targeting Pneumocystis, Toxoplasma, or Mycobacterium species. The unsubstituted scaffold (CAS 130750-42-4) provides the synthetic flexibility to explore diverse C5/C6 substitution patterns without pre-installed functional groups that might constrain SAR exploration, a key advantage over pre-substituted commercial analogs.

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